molecular formula C35H32N2O7 B2968271 Fmoc2-DAPOA CAS No. 688350-01-8

Fmoc2-DAPOA

Cat. No.: B2968271
CAS No.: 688350-01-8
M. Wt: 592.648
InChI Key: UWAKHZSWASPOON-UHFFFAOYSA-N
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Description

Fmoc2-DAPOA is a chemical compound used to construct catalytic peptide dendrimers . Its full chemical name is 2-((1,3-bis((9-fluorenylmethyloxycarbonyl)amino)propan-2-yl)oxy)acetic acid .


Molecular Structure Analysis

This compound has a molecular formula of C35H32N2O7 and a molecular weight of 592.64 g/mol . The exact molecular structure would require more specific information or computational modeling for accurate representation.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 592.64 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would require more specific experimental data.

Scientific Research Applications

Peptide-Based Hydrogels for Tissue Engineering

Fmoc-modified peptides, such as Fmoc-diphenylalanine (Fmoc-FF) and Fmoc-arginine-glycine-aspartate (Fmoc-RGD), self-assemble into hydrogels that provide a supportive matrix for cell attachment, proliferation, and differentiation. These hydrogels have been shown to support the multi-differentiation of mesenchymal stem cells (MSCs) into osteogenic, adipogenic, and chondrogenic lineages, suggesting their potential application in musculoskeletal tissue engineering (Wang et al., 2017).

Electroaddressing for Bioactive Matrix Assembly

The use of Fmoc-phenylalanine (Fmoc-Phe) in electroaddressing has been reported as a method to guide the assembly of bioactive matrices. This technique allows for spatially selective deposition of hydrogel matrices by utilizing electrode-induced pH gradients, facilitating the incorporation of neutral, thermally responsive polysaccharides like agarose. The process is reversible, allowing for the dynamic assembly and disassembly of materials (Liu et al., 2011).

Functional Materials from Simple Biomolecules

Fmoc-modified amino acids and short peptides are recognized for their self-assembly properties, which are utilized to create functional materials for various applications, including cell cultivation, bio-templating, and drug delivery. The inherent hydrophobicity and aromaticity of the Fmoc moiety facilitate the assembly of these building blocks, offering a straightforward approach to fabricating materials with desired functionalities (Tao et al., 2016).

Properties

IUPAC Name

2-[1,3-bis(9H-fluoren-9-ylmethoxycarbonylamino)propan-2-yloxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H32N2O7/c38-33(39)21-42-22(17-36-34(40)43-19-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)18-37-35(41)44-20-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,22,31-32H,17-21H2,(H,36,40)(H,37,41)(H,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAKHZSWASPOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H32N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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